molecular formula C9H19ClN2O3 B13206963 Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride

Cat. No.: B13206963
M. Wt: 238.71 g/mol
InChI Key: PGIUAHNCGNJCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C8H16N2O3Cl. It is a derivative of amino acids and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the esterification of 2-(2-aminoacetamido)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-aminoacetamido)acetate hydrochloride
  • Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride

Uniqueness

Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C9H19ClN2O3

Molecular Weight

238.71 g/mol

IUPAC Name

methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H

InChI Key

PGIUAHNCGNJCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CN.Cl

Origin of Product

United States

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